molecular formula C14H10Br2N2O2 B1256540 6-O-Acetyl-9-methyl-7-bromoeudistomin D

6-O-Acetyl-9-methyl-7-bromoeudistomin D

Numéro de catalogue: B1256540
Poids moléculaire: 398.05 g/mol
Clé InChI: DPKOZNQVVSHZBC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 9-Methyl-7-bromoeudistomin D (MBED) is a marine-derived alkaloid isolated from tunicates, structurally related to the eudistomin family. It is characterized by a brominated indole core with methyl and bromine substituents at positions 7 and 9, respectively . MBED is notable for its potent activity on intracellular calcium (Ca²⁺) regulation, specifically targeting sarcoplasmic reticulum (SR) channels in skeletal muscle. Its mechanism involves enhancing Ca²⁺-induced Ca²⁺ release (CICR), a process critical for muscle contraction .

The following analysis focuses on MBED (the non-acetylated form) due to the absence of direct studies on the acetylated variant.

Propriétés

IUPAC Name

(5,7-dibromo-9-methylpyrido[3,4-b]indol-6-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O2/c1-7(19)20-14-9(15)5-10-12(13(14)16)8-3-4-17-6-11(8)18(10)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKOZNQVVSHZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1Br)C3=C(N2C)C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally or Functionally Similar Compounds

Comparison with Caffeine

Caffeine, a widely studied methylxanthine, shares functional similarities with MBED as a CICR modulator. However, MBED exhibits significantly enhanced potency and distinct mechanistic nuances (Table 1):

Table 1: Key Differences Between MBED and Caffeine

Parameter MBED Caffeine Reference
EC₅₀ for Ca²⁺ Release ~1 µM ~1 mM
Binding Site Caffeine-binding site on SR Same site
Potency Relative to Caffeine 1,000-fold higher Baseline (1 mM EC₅₀)
Ryanodine Receptor (RyR) Interaction No inhibition of [³H]ryanodine binding Similar lack of inhibition
  • Mechanistic Overlaps : Both compounds trigger Ca²⁺ efflux from SR vesicles in a Ca²⁺-dependent manner, exhibiting bell-shaped Ca²⁺ concentration-response curves .
  • Inhibition Profiles : Procaine, ruthenium red, and Mg²⁺ inhibit Ca²⁺ release induced by both MBED and caffeine, suggesting shared pathways .
Comparison with Other Eudistomin Derivatives

For example:

  • Bromine at Position 7: Enhances binding affinity to SR channels compared to non-brominated analogs.
  • Methyl Group at Position 9 : Likely stabilizes hydrophobic interactions with the CICR channel protein.

Hypothesis for 6-O-Acetyl Modification:
The addition of a 6-O-acetyl group to MBED could alter:

Receptor Binding : Steric hindrance or altered hydrogen bonding at the caffeine-binding site.

Metabolic Stability : Acetylation may reduce enzymatic degradation, prolonging half-life.

Research Findings and Implications

MBED’s Therapeutic Potential

MBED’s nanomolar potency (EC₅₀ = 1 µM) positions it as a high-value pharmacological tool for studying CICR mechanisms.

Limitations and Gaps
  • Lack of Data on Acetylated Derivatives : The absence of studies on 6-O-acetyl-MBED limits understanding of how acetylation impacts its pharmacology.
  • Structural-Activity Relationship (SAR) : Further research is needed to map how substituents (e.g., acetyl groups) modulate eudistomin bioactivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.